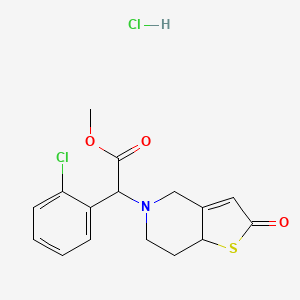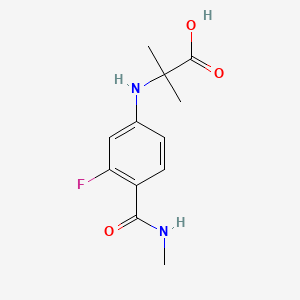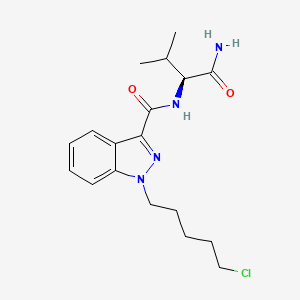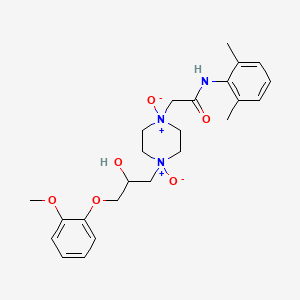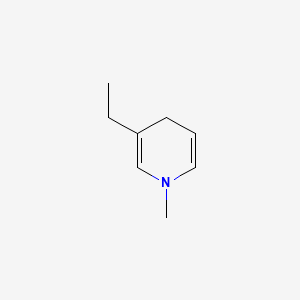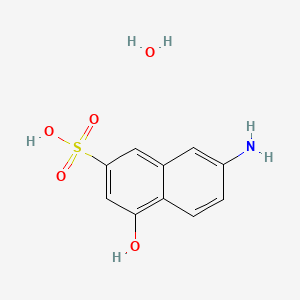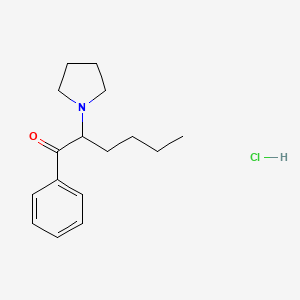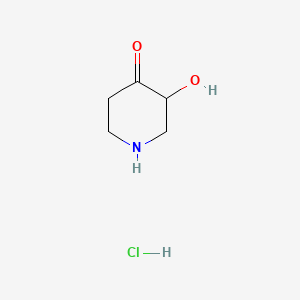
4-Piperidinone, 3-hydroxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 3-hydroxy-, hydrochloride is an organic compound with the molecular formula C5H9NO·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs . It is known for its role in the production of substituted and dehydro derivatives, which are important in alkaloid synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3-hydroxy-, hydrochloride can be achieved through several methods. One common approach involves the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to produce tertiary propargylamines . This reaction is highly enantioselective and can be performed under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or rhodium to achieve efficient hydrogenation and reduction of precursor compounds . The use of polymer-supported scavenger amines can also facilitate the selective cleavage of protecting groups during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinone, 3-hydroxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions, such as catalytic hydrogenation, can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is frequently employed.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines, tertiary propargylamines, and various piperidine derivatives .
Applications De Recherche Scientifique
4-Piperidinone, 3-hydroxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and alkaloids.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 3-hydroxy-, hydrochloride involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but lacks the hydroxyl and hydrochloride groups.
2-Piperidinone: Another piperidine derivative with a ketone group at the second position.
4-Pyridone: A related compound with a nitrogen atom in the ring and a ketone group at the fourth position.
Uniqueness
4-Piperidinone, 3-hydroxy-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and hydrochloride groups enhance its solubility and reactivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Propriétés
IUPAC Name |
3-hydroxypiperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-4-1-2-6-3-5(4)8;/h5-6,8H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNUXUFHOWWJEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
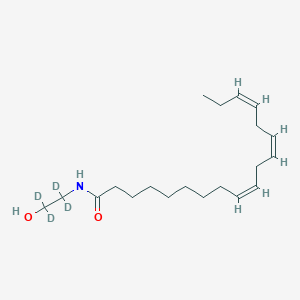
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)


![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)
